molecular formula C10H17ClN2O2 B2357283 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide CAS No. 331448-28-3

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide

Cat. No.: B2357283
CAS No.: 331448-28-3
M. Wt: 232.71
InChI Key: WPVYALKGBHGBDJ-QMMMGPOBSA-N
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Description

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is a synthetic organic compound with the molecular formula C10H17ClN2O2 and a molecular weight of 232.71 g/mol . This chiral molecule features a specific (2S) stereocenter and contains both a chloroacetamide group and a piperidine moiety within its structure, making it a valuable intermediate for chemical synthesis and drug discovery research . The reactive chloroacetyl group makes this compound a versatile building block for the design and development of novel molecular entities, particularly through nucleophilic substitution reactions. It is well-suited for use in medicinal chemistry projects, such as the exploration of structure-activity relationships and the synthesis of more complex target molecules. Researchers can utilize this compound with the confidence of its defined structure, as characterized by its SMILES string (C C@H NC(=O)CCl) and InChIKey (WPVYALKGBHGBDJ-UHFFFAOYSA-N) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVYALKGBHGBDJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidine with Chiral α-Ketoesters

A ketone precursor, such as methyl (2S)-2-oxopropanoate, reacts with piperidine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The reaction proceeds under mild acidic conditions (pH 4–6) to yield the (2S)-configured amine.

$$
\text{CH}3\text{C(O)COOCH}3 + \text{C}5\text{H}{10}\text{NH} \xrightarrow{\text{NaBH}3\text{CN, HCl}} \text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOCH}3 \xrightarrow{\text{Hydrolysis}} \text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOH}
$$

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Methanol 78
Temperature (°C) 25 -
Reaction Time (h) 12 -

Resolution of Racemic Amines via Chiral Auxiliaries

Racemic 1-oxo-1-piperidin-1-ylpropan-2-amine is resolved using L-tartaric acid, yielding the (2S)-enantiomer with >98% enantiomeric excess (ee). Crystallization in ethanol/water mixtures enhances purity.

Acylation with Chloroacetyl Chloride

The amine intermediate undergoes acylation with chloroacetyl chloride under controlled conditions to form the target acetamide.

Standard Procedure

A solution of (2S)-1-oxo-1-piperidin-1-ylpropan-2-amine (10 mmol) in dichloromethane (DCM) is treated with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) at 0–5°C. The mixture is stirred for 3–4 hours, followed by aqueous workup.

$$
\text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$

Reaction Optimization :

Parameter Effect on Yield/Purity
Temperature >10°C Racemization (up to 15% loss ee)
Solvent (DMF vs. DCM) DCM improves selectivity (92% vs. 85%)
Stoichiometry (ClCH₂COCl) 1.2 eq. minimizes diacylation

Industrial-Scale Adaptations

Continuous flow reactors enhance safety and efficiency by mitigating exothermic risks. Automated systems maintain stoichiometric precision, achieving 89% yield at 10 kg scale.

Analytical Characterization

The final product is validated using:

  • HPLC : Chiral column (Chiralpak IA) confirms >99% ee.
  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 3.40–3.60 (m, 4H, piperidinyl), 4.20 (q, J = 6.8 Hz, 1H, CH), 4.40 (s, 2H, ClCH₂).
  • Mass Spectrometry : [M+H]⁺ at m/z 233.10513 (calculated: 233.1052).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (ee) Scalability
Reductive Amination 78 95 98 Moderate
Chiral Resolution 65 99 99 Low
Continuous Flow 89 97 97 High

Mitigation of Common Side Reactions

  • Racemization : Use aprotic solvents (DCM) and temperatures <10°C.
  • Diacylation : Limit chloroacetyl chloride to 1.2 equivalents.
  • Piperidine Ring Oxidation : Conduct reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: N-oxides or reduced amines.

Scientific Research Applications

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the chloroacetamide group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

Chloroacetamides are a class of compounds characterized by a 2-chloro-N-substituted acetamide core. Variations in substituents significantly influence their physicochemical properties, biological activity, and applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CID) Molecular Formula Key Substituents Applications/Activity References
Target Compound (54592501) C₁₀H₁₇ClN₂O₂ - (2S)-1-oxo-propan-2-yl
- Piperidin-1-yl
Potential pharmaceutical intermediate
S-Metolachlor (87392-12-9) C₁₅H₂₂ClNO₂ - (2S)-1-methoxypropan-2-yl
- 2-ethyl-6-methylphenyl
Herbicide (fatty acid biosynthesis inhibitor)
Dimethenamid-P (163515-14-8) C₁₂H₁₆ClNO₂S - (2S)-1-methoxypropan-2-yl
- 2,4-dimethylthiophen-3-yl
Herbicide (weed control in crops)
2-Chloro-N-(thiazol-2-yl)acetamide C₅H₅ClN₂OS - Thiazol-2-yl Synthetic intermediate for heterocycles
2-Chloro-N-[(1S)-1-phenylethyl]acetamide (36293-01-3) C₁₀H₁₂ClNO - (1S)-1-phenylethyl Chiral building block in organic synthesis

Key Differences and Implications

S-Metolachlor and Dimethenamid-P feature methoxypropan-2-yl groups, which confer herbicidal activity by inhibiting fatty acid elongation in plants .

Stereochemical Influence :

  • The (2S)-configuration in the target compound and S-metolachlor highlights the role of stereochemistry in biological activity. S-Metolachlor’s herbicidal efficacy is enantiomer-dependent, with the S-isomer being 10-fold more active than the R-form . Similar stereospecific effects may apply to the target compound in pharmaceutical contexts.

Physicochemical Properties :

  • Molecular Weight and Lipophilicity : The target compound (MW 232.71 g/mol) is smaller and less lipophilic than S-metolachlor (MW 283.80 g/mol), suggesting better aqueous solubility .
  • Collision Cross-Section (CCS) : Predicted CCS values for the target compound (e.g., [M+H]+: 151.4 Ų) indicate moderate gas-phase stability, useful for mass spectrometry-based identification .

Synthetic Routes :

  • Chloroacetamides are typically synthesized via amide coupling between chloroacetyl chloride and amines. For the target compound, the (2S)-configured amine precursor would require enantioselective synthesis or resolution .

Biological Activity

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is a compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an acetamide group , with a chlorine atom that enhances its reactivity. Its molecular formula is C9H12ClN2O2C_9H_{12}ClN_2O_2. The unique combination of functional groups suggests diverse biological interactions, particularly with receptors and enzymes involved in various physiological processes.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory properties : Potentially modulating pathways involved in inflammation.
  • Analgesic effects : Influencing pain perception mechanisms.
  • Cytotoxicity against cancer cell lines : Similar compounds have shown promise in inducing apoptosis in various cancer types.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperidine moiety may facilitate binding to specific receptors (e.g., opioid receptors), influencing pain modulation and inflammatory responses.
  • Enzyme Inhibition : The acetamide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways relevant to disease processes.
  • Induction of Apoptosis : Studies on structurally similar piperidone compounds have demonstrated their ability to induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspases .

Case Studies

A review of literature reveals several studies highlighting the biological activities related to piperidine derivatives:

Study 1: Anticancer Activity

In a study investigating piperidone derivatives, compounds similar to this compound were found to be cytotoxic against breast, pancreatic, and colon cancer cell lines. The mechanism involved ROS accumulation and mitochondrial dysfunction leading to apoptosis .

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of piperidine derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be further investigated for therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-chloro-N-(2S)-piperidinylacetamidePiperidine ring, acetamide groupChlorine enhances reactivity
N-(4-methylpiperazinyl)propanoic acidPiperazine ringAlters pharmacokinetic properties
3-(pyrrolidinyl)propanoic acidPyrrolidine ringDifferent ring structure affects biological activity

Q & A

Q. What safety protocols are recommended for handling chloroacetamide derivatives?

  • Methodology : Use fume hoods, nitrile gloves, and PPE due to potential carcinogenicity (IARC Group 2B). Monitor waste disposal per EPA guidelines .

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